1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole
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Overview
Description
1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group at the 1-position and two phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, while coupling reactions can replace the bromine atom with different functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and diphenyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole: Similar structure but with one less phenyl group.
1-(4-Chlorophenyl)-2,5-diphenyl-1H-pyrrole: Similar structure with a chlorine atom instead of a bromine atom.
1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrole: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. The combination of bromine and phenyl groups also contributes to its potential biological activities and material properties.
Properties
Molecular Formula |
C22H16BrN |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,5-diphenylpyrrole |
InChI |
InChI=1S/C22H16BrN/c23-19-11-13-20(14-12-19)24-21(17-7-3-1-4-8-17)15-16-22(24)18-9-5-2-6-10-18/h1-16H |
InChI Key |
WSKDRYDGQHEENQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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